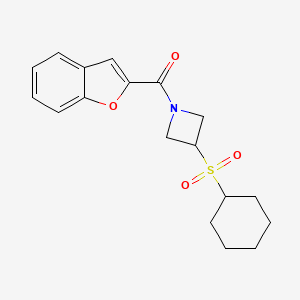

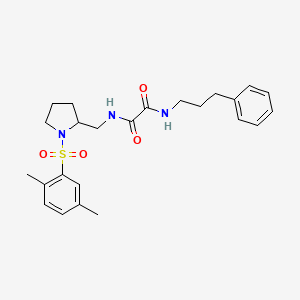

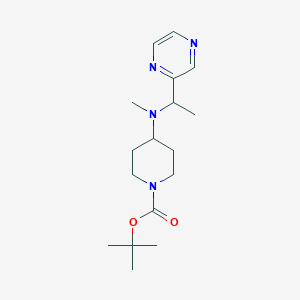

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of biological and pharmacological applications, making it a suitable structure for drug invention and development . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives has been performed in various studies . One of the starting compounds, 3-phenyl-3-methyl-1- (2-chloro-1-oxoethyl)cyclobutane, was synthesized according to the general procedure described in a study . The synthetic route followed is shown in Scheme 1 .

Molecular Structure Analysis

The structure of the title compound, C20H18O2, consists of a dimeric arrangement of benzofuran molecules around an inversion centre, linked via C-H…O hydrogen bonds . There are also C-H…pi ring interactions . All these interactions result in the formation of infinite chains parallel to the axis .

Chemical Reactions Analysis

The reaction pathway for the synthesis of functionalized 3- (benzofuran-2-yl)-5- (4-methoxyphenyl)-4,5-dihydro-1 H -pyrazole scaffolds has been described in a study .

Scientific Research Applications

Antiproliferative and Multidrug Resistance Reversal Activities

A study by Parekh et al. (2011) synthesized a series of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives and evaluated their antiproliferative activity against human cancer cell lines. The compounds showed significant antiproliferative activity and potential in reversing multidrug resistance in human MDR1-gene transfected mouse lymphoma cells, highlighting their therapeutic potential in cancer treatment (Parekh et al., 2011).

Antimicrobial Evaluation

Jiang et al. (2011) synthesized benzofuran derivatives with aryl substituents and assessed their antibacterial and antifungal activities. The study found that hydrophobic benzofuran analogs exhibited favorable antibacterial activities against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents (Jiang et al., 2011).

Antimitotic Agent Synthesis

Umesha et al. (2018) developed a series of new benzofuran linked tetralones and evaluated their antimitotic activity using the onion root method. Some compounds exhibited significant antimitotic activity, indicating their potential use in developing new antimitotic agents (Umesha et al., 2018).

Antioxidant and Docking Studies

Rashmi et al. (2014) synthesized benzofuran-2-yl(phenyl)methanone derivatives and evaluated their antimicrobial and antioxidant properties. The study found that some compounds exhibited significant antimicrobial and antioxidant activities, supported by docking studies, suggesting their potential in drug development (Rashmi et al., 2014).

Mechanism of Action

Target of Action

Benzofuran compounds are known to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds are known to interact with numerous biochemical pathways, leading to a variety of downstream effects .

Result of Action

Benzofuran derivatives have been shown to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of certain benzofuran derivatives has been shown to be influenced by factors such as temperature and the presence of UV light .

Future Directions

The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Literature has shown that some substituted benzofurans have dramatic anticancer activities . Therefore, future research may focus on further exploring the therapeutic potential of “Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone” and similar compounds.

Properties

IUPAC Name |

1-benzofuran-2-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c20-18(17-10-13-6-4-5-9-16(13)23-17)19-11-15(12-19)24(21,22)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKZRJZIHSNOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)

![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)